molecular formula C8H17NO2 B3116265 Methyl 3-(sec-butylamino)propanoate CAS No. 21539-54-8

Methyl 3-(sec-butylamino)propanoate

Cat. No.: B3116265
CAS No.: 21539-54-8
M. Wt: 159.23 g/mol
InChI Key: XQUBWHFNZRENJY-UHFFFAOYSA-N
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Description

Overview of β-Amino Acid Ester Chemistry

β-amino acid esters are a specific type of amino acid derivative where the amino group is attached to the β-carbon (the second carbon atom from the carboxyl group). These compounds are valuable building blocks in organic synthesis due to their presence in a wide array of biologically active molecules and natural products. cambridge.org Their synthesis is a key area of research, with methods often focusing on the conjugate addition of amines to α,β-unsaturated esters. thieme-connect.comthieme-connect.com This reaction, known as the aza-Michael addition, is a powerful tool for forming carbon-nitrogen bonds. acs.orgorganic-chemistry.org The development of efficient and environmentally friendly ("green") methods for synthesizing β-amino esters, such as solvent-free reactions on silica (B1680970) gel, has been a notable advancement in the field. thieme-connect.comthieme-connect.com

Structural Classification of β-Amino Esters

β-amino esters can be classified based on the substitution patterns on both the amino group and the ester moiety. The nitrogen atom can be primary (R-NH2), secondary (R2NH), or part of a heterocyclic ring. ncert.nic.in The ester group can be derived from simple alcohols like methanol (B129727) or ethanol (B145695), or more complex ones. wikipedia.org

Methyl 3-(sec-butylamino)propanoate is an example of a secondary β-amino ester. It features a methyl ester and a sec-butyl group attached to the nitrogen atom. The structure of these molecules, including their aggregation states in solution, can be investigated using techniques like 6Li NMR spectroscopy. nih.gov

The broader family of β-lactams, which are cyclic amides, are important antibiotics and are structurally related to β-amino acids. cambridge.orgnih.gov The classification of β-lactamases, the enzymes that can inactivate these antibiotics, is based on their amino acid sequences and functional properties. nih.govnih.gov

Significance of β-Amino Esters in Contemporary Organic Synthesis

The importance of β-amino esters in modern organic synthesis stems from their versatility as intermediates. thieme-connect.com They are crucial precursors for the synthesis of a variety of target molecules, including:

β-Lactam antibiotics: These compounds continue to be a cornerstone of antibacterial therapy. cambridge.org

Peptides and peptidomimetics: β-Amino acids can be incorporated into peptide chains to create analogues with modified properties.

Chiral auxiliaries: Optically active β-amino esters are used to control the stereochemistry of chemical reactions. thieme-connect.com

Biologically active compounds: Many natural products and pharmaceuticals contain the β-amino acid motif. cambridge.org

The development of new synthetic methods, including asymmetric approaches, to access enantiomerically pure β-amino esters remains an active area of research. acs.orgmdpi.comacs.org Furthermore, β-amino esters have been explored as building blocks for dynamic covalent networks, which are materials with reversible bonds. acs.org

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS Number Not explicitly found for this specific isomer, but related compounds are well-documented. chemicalbook.comnih.gov

This table contains data for this compound. Data for related compounds was used to infer some properties.

Synthesis of this compound

A common and direct method for synthesizing this compound is the aza-Michael addition. This reaction involves the conjugate addition of sec-butylamine (B1681703) to methyl acrylate (B77674). thieme-connect.comchemicalbook.com This method is widely applicable for the synthesis of various β-amino esters. thieme-connect.comorganic-chemistry.org The reaction can be promoted by various catalysts, including silica gel, which offers an environmentally friendly option. thieme-connect.comthieme-connect.com

A general procedure for this type of synthesis involves mixing the amine and the acrylate, sometimes in the presence of a catalyst and a solvent, and stirring for a period of time until the reaction is complete. thieme-connect.com The product is then purified, often by chromatography. thieme-connect.com

Properties

IUPAC Name

methyl 3-(butan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-7(2)9-6-5-8(10)11-3/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUBWHFNZRENJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Sec Butylamino Propanoate and Analogues

Nucleophilic Conjugate Addition Reactions (Michael Addition)

One of the most direct and widely employed methods for synthesizing β-amino esters is the nucleophilic conjugate addition, commonly known as the Michael addition or, more specifically in this context, the aza-Michael addition. organic-chemistry.org This reaction involves the addition of a nucleophile, in this case, an amine, to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgfiveable.me The electrophilic nature of the β-carbon is a result of resonance with the conjugated carbonyl group, making it susceptible to nucleophilic attack. lumenlearning.com For the synthesis of Methyl 3-(sec-butylamino)propanoate, this involves the reaction of sec-butylamine (B1681703) with methyl acrylate (B77674).

Direct Amination of Acrylic Esters

The most straightforward pathway to this compound is the direct addition of sec-butylamine to an acrylic ester, such as methyl acrylate. This reaction capitalizes on the inherent nucleophilicity of the amine and the electrophilicity of the β-carbon in the acrylate. A well-documented analogue, Methyl 3-(tert-butylamino)propanoate, is synthesized by reacting tert-butyl amine with freshly distilled methyl acrylate in methanol (B129727) (MeOH) under a nitrogen atmosphere. chemicalbook.com The mixture is typically allowed to stand for an extended period, for instance, 96 hours, after which the solvent is removed and the product is purified by vacuum distillation, achieving a yield of 77%. chemicalbook.com This method highlights a simple, often catalyst-free approach to forming the desired β-amino ester.

Aza-Michael Addition Reaction Pathways for Carbon-Nitrogen Bond Formation

The aza-Michael reaction is a powerful and versatile method for forming carbon-nitrogen bonds. nih.gov It is considered a type of "click reaction" due to its high efficiency, mild reaction conditions, and high yields. nih.gov In this pathway, the amine functions as both the nucleophile and a potential base, often eliminating the need for an external catalyst. nih.gov The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the α,β-unsaturated ester. youtube.com This forms a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the final saturated β-amino ester product. fiveable.melumenlearning.com The reaction is thermodynamically controlled, which favors the 1,4-addition product, especially with weaker nucleophiles like amines, ensuring the retention of the stable carbonyl group. organic-chemistry.orglumenlearning.com

Optimization of Reaction Conditions: Solvent-Free and Catalytic Systems

To enhance reaction rates, improve yields, and align with the principles of green chemistry, significant research has focused on optimizing the aza-Michael addition. This includes the use of catalysts and solvent-free conditions. Amines themselves can catalyze the reaction, but various other systems have been explored. nih.gov

Solvent-free approaches are particularly attractive as they reduce waste and can simplify purification. nih.govnih.govresearchgate.net Reactions can be facilitated using microwave irradiation, which often leads to shorter reaction times and good yields. scielo.br For example, the reaction of α-amino esters with ethyl acetoacetate (B1235776) in the presence of triethylamine (B128534) can be carried out under solvent-free microwave conditions. scielo.br Ultrasound has also been employed as a green activation method, enabling the synthesis of β-amino-α,β-unsaturated esters and ketones at room temperature with quantitative yields, often without a catalyst. benthamdirect.com

Various catalytic systems have been developed to facilitate the reaction under mild conditions. These include gold(I)/silver(I) complexes, which have been shown to be highly efficient for the synthesis of β-enaminoesters under solvent-free conditions at room temperature. nih.gov Heterogeneous solid acid catalysts, such as sulfated zirconia, also serve as effective, reusable catalysts for the condensation of β-dicarbonyl compounds with amines under solvent-free conditions. researchgate.net

Table 1: Comparison of Catalytic and Optimized Systems for Aza-Michael Type Reactions
Catalyst/ConditionReactantsSolventKey AdvantagesReference
[(PPh3)AuCl]/AgOTf1,3-Dicarbonyls and Primary AminesSolvent-FreeGood to excellent yields at room temperature, low catalyst loading. nih.gov
Sulfated Zirconia (SZ)β-Dicarbonyls and AminesSolvent-FreeUtilizes a reusable solid superacid catalyst. researchgate.net
Ultrasoundβ-Dicarbonyls and AminesNone or WaterCatalyst-free, quantitative yields, short reaction times. benthamdirect.com
Microwave Irradiationα-Amino Esters and 1,3-DicarbonylsSolvent-FreeRapid reaction times (1-3 min), good yields. scielo.br
None (Amine as catalyst)Amine and AcrylateSolvent-FreeHigh atom economy, no additional catalyst needed. nih.gov

Esterification Routes to Methyl Propanoate Esters

An alternative synthetic route involves the initial synthesis of the β-amino acid, 3-(sec-butylamino)propanoic acid, followed by its esterification to yield the final product. The esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis, typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄). ceon.rs

Table 2: Effect of Temperature on the Esterification of Propanoic Acid
Reaction Time (min)Conversion at 35°CConversion at 65°C
300.4230.856
2100.8370.969
Data adapted from a study on the esterification of propanoic acid with 1-propanol, demonstrating the general principle. ceon.rs

Multi-Step Synthetic Strategies

More complex synthetic pathways can also be employed, particularly when aiming to build larger molecules where the β-amino ester is an intermediate. These strategies can involve protection/deprotection steps or sequential one-pot reactions.

Sequential Reaction Sequences

Modern synthetic chemistry emphasizes efficiency through sequential, one-pot reactions that avoid the need for isolating and purifying intermediates. nih.gov An aza-Michael addition can be the first step in such a sequence. For example, a solvent-free process has been developed that combines an initial aza-Michael addition with a subsequent photo-induced cycloaddition reaction. nih.gov In this strategy, the reaction between an amine and an acrylate proceeds to completion first. The resulting intermediate β-amino ester is then used directly in the next step without separation, showcasing a highly efficient and atom-economical pathway to more complex, tailor-made molecules. nih.gov This approach highlights the utility of the aza-Michael reaction as a robust and reliable step in multi-step synthetic sequences. nih.gov

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying purification processes. For the synthesis of β-amino esters like this compound, several one-pot methodologies have been developed, often leveraging cascade or tandem reactions.

A notable approach involves the aza-Michael addition, which is one of the most direct routes to β-amino esters. thieme-connect.com Research has demonstrated a solvent-free, one-pot protocol for the conjugate addition of amines to electron-deficient alkenes, such as acrylates, promoted on a silica (B1680970) gel surface. thieme-connect.comthieme-connect.com This method is effective for a wide range of primary and secondary amines, including aliphatic and aromatic ones, yielding the desired β-amino ester adducts in good to excellent yields. thieme-connect.com The use of recyclable silica gel also aligns with the principles of green chemistry. thieme-connect.comthieme-connect.com

Another efficient one-pot method is the ammonium (B1175870) chloride (NH₄Cl) catalyzed reaction of an aromatic amine, an aromatic aldehyde, and a malonic ester. researchgate.net This cascade reaction proceeds at room temperature in ethanol (B145695) and is noted for its use of an inexpensive catalyst, mild conditions, and compatibility with various substrates to produce β-amino esters in high yields. researchgate.net The reaction is believed to proceed through the in situ formation of an imine from the amine and aldehyde, which then undergoes a Mannich-type reaction. researchgate.net

Catalytic one-pot sequences have also been explored. For instance, a combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reaction can produce β-amino esters in high yield and excellent enantiopurity without the need for inert or anhydrous conditions. organic-chemistry.org Similarly, rhodium-catalyzed hydroaminomethylation of acrylates represents a tandem approach to synthesize β-amino esters. researchgate.net This process involves hydroformylation followed by condensation with a secondary amine and subsequent hydrogenation of the resulting enamine intermediate. researchgate.net

Researchers have also converted α-amino acids into β-amino acid derivatives in a one-pot process. acs.org This method involves a sequential radical decarboxylation-oxidation reaction to form an acyliminium ion, which is then trapped by silyl (B83357) ketenes. acs.org Both stoichiometric and catalytic versions of this transformation have been developed. acs.org

The table below summarizes various one-pot approaches applicable to the synthesis of β-amino esters.

Table 1: Selected One-Pot Synthetic Approaches for β-Amino Esters

Method Catalyst / Promoter Substrates Key Features
Aza-Michael Addition Silica Gel Amines, Electron-deficient alkenes Solvent-free; Recyclable promoter; Broad amine scope. thieme-connect.comthieme-connect.com
Mannich-type Reaction NH₄Cl (5 mol%) Aromatic amines, Aromatic aldehydes, Malonic esters Inexpensive catalyst; Room temperature; Good to excellent yields. researchgate.net
Tandem Catalysis Amino- and N-heterocyclic carbene (NHC) α,β-Unsaturated aldehydes, Alcohols, Amines High yield and enantiopurity; Mild, non-anhydrous conditions. organic-chemistry.org
Hydroaminomethylation [Rh(acac)(CO)₂] Methyl methacrylate, Secondary amines Tandem hydroformylation-hydrogenation; Forms β²,²-amino esters. researchgate.net
α-Amino Acid Homologation DIB, I₂ (catalytic or stoichiometric) α-Amino acids, Silyl ketenes Radical scission-oxidation-Mannich sequence; Generates α,α-disubstituted β-amino esters. acs.org

Control of Chemo- and Regioselectivity in β-Amino Ester Synthesis

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of β-amino esters, as many substrates contain multiple reactive sites. The formation of this compound via the reaction of sec-butylamine and methyl acrylate is a relatively straightforward conjugate addition. However, in more complex systems, controlling the outcome is critical.

Regioselectivity often becomes a key consideration in reactions involving allylic systems. For instance, the palladium-catalyzed allylic amination of carbonates shows a strong dependence on the solvent to control regioselectivity, affording one of the two possible regioisomers exclusively. acs.org In contrast, the uncatalyzed reaction proceeds through an SN2′ mechanism. acs.org Similarly, the amination of certain allyl bromides can be directed to form a specific regioisomer by carefully selecting the solvent and the amount of a base like triethylamine. researchgate.net Using dichloromethane (B109758) as the solvent can favor the SN2′ product, leading to the β-amino ester. researchgate.net

Ligand-controlled catalysis provides a powerful tool for dictating selectivity. In the copper-hydride catalyzed hydroamination of cinnamic acid derivatives, the choice of the chiral ligand was found to reverse the standard regioselectivity of hydrocupration. nih.gov While hydrocupration typically forms an α-cuprated species, an appropriate ligand can direct the copper to the β-position, enabling the synthesis of enantioenriched β-amino acid derivatives. nih.gov

The intrinsic properties of the reactants can also be exploited to achieve selectivity. In the context of protein modification, sulfonyl acrylate reagents have been designed to react with exquisite chemo- and regioselectivity at the most nucleophilic lysine (B10760008) residue. acs.orgacs.org This selectivity arises from matching the reagent's reactivity with the unique, microenvironment-regulated acidity (pKₐ) of each lysine, allowing for modification at a single site even with equimolar amounts of the reagent. acs.org This principle of kinetically controlled selectivity by tuning reagent and substrate reactivity is broadly applicable.

Modern photocatalytic methods also offer high regioselectivity. A cooperative N-heterocyclic carbene (NHC) and photocatalysis system enables the aminocarboxylation of olefins. nih.gov In this process, a nitrogen-centered radical adds regioselectively to a geminal-disubstituted olefin, and the resulting radical intermediate is trapped to form β²,²-amino esters with a new α-quaternary center. nih.gov

The table below highlights strategies for controlling selectivity in the synthesis of β-amino esters and related structures.

Table 2: Strategies for Controlling Chemo- and Regioselectivity in β-Amino Ester Synthesis

Strategy Method Substrates Selectivity Control Mechanism Outcome
Solvent Control Pd-catalyzed Allylic Amination Allylic carbonates, Benzylamine The reaction shows strong solvent-dependent regiocontrol. acs.org Exclusive formation of one regioisomer with complete chirality transfer. acs.org
Reagent Stoichiometry & Solvent Amination of Allyl Bromides Allyl bromides with ester group, Amines Combination of solvent (e.g., CH₂Cl₂) and amount of base (triethylamine) directs nucleophilic attack. researchgate.net Exclusive formation of the SN2' product (β-amino ester). researchgate.net
Ligand Control CuH-catalyzed Hydroamination Cinnamic acid derivatives, Electrophilic aminating reagent Ancillary chiral ligand reverses the intrinsic regioselectivity of hydrocupration from the α- to the β-position. nih.gov High β-selectivity and enantioselectivity. nih.gov
Kinetically Controlled Labeling Lysine Modification Native proteins, Sulfonyl acrylates Reagent design complements the intrinsic nucleophilicity of the target lysine, which has the lowest pKₐ. acs.orgacs.org Highly chemo- and regioselective modification of a single lysine residue. acs.org

Reaction Mechanisms and Chemical Transformations of Methyl 3 Sec Butylamino Propanoate

Reactivity of the Secondary Amine Moiety

The nitrogen atom in the sec-butylamino group features a lone pair of electrons, making it both basic and nucleophilic. libretexts.org This characteristic governs its participation in several key reactions.

As a nucleophile, the secondary amine moiety of Methyl 3-(sec-butylamino)propanoate can initiate attacks on electrophilic carbon atoms. libretexts.org A primary example of this is its reaction with carbonyl compounds, such as aldehydes and ketones. The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which, after proton transfer and subsequent dehydration, can result in the formation of an enamine.

The general reactivity of amines as nucleophiles allows them to react with a variety of electrophiles, including alkyl halides and acid chlorides. libretexts.orgopenstax.org

The reaction between secondary amines and carbon dioxide (CO₂) in aqueous media is complex, involving the formation of two main products: carbamate (B1207046) and bicarbonate. osti.govacs.orgutexas.edu

The direct reaction of the secondary amine with CO₂ leads to the formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule or water) to form a carbamate. nih.gov

Carbamate Formation Pathway: R₂NH + CO₂ ⇌ R₂N⁺H−COO⁻ R₂N⁺H−COO⁻ + B ⇌ R₂N−COO⁻ + BH⁺ (Where R₂NH represents this compound and B is a base)

Simultaneously, CO₂ can react with water to form carbonic acid (H₂CO₃), which then reacts with the amine, acting as a Brønsted base, to form a bicarbonate salt. osti.gov This pathway is particularly significant for sterically hindered secondary amines. osti.gov The amine enhances the formation of bicarbonate in solution compared to neutral water. osti.gov

Bicarbonate Formation Pathway: CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₂NH ⇌ R₂NH₂⁺ + HCO₃⁻

The balance between these two pathways is influenced by factors such as the amine's structure, solvent properties, and reaction conditions. osti.govutexas.edu Studies on various secondary amines have shown that while carbamate formation is a direct pathway, bicarbonate can also be formed through the hydrolysis of the carbamate itself, although this is often a slower process. acs.orgnih.gov The formation of the carbamate can be considered a protective mechanism, as it reduces the charge density on the nitrogen atom. nih.gov

ReactantProduct SpeciesInfluencing Factors
Secondary Amine + CO₂Carbamate (R₂N−COO⁻)Amine nucleophilicity, absence of significant steric hindrance.
Secondary Amine + CO₂/H₂OBicarbonate (HCO₃⁻)Steric hindrance around the amine, aqueous conditions, pH. osti.gov

Transformations Involving the Ester Functional Group

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. pearson.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A final acid-base reaction between the carboxylic acid and the methoxide ion, or protonation during workup, yields the final carboxylate salt and methanol (B129727).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is a reversible process, and the mechanism is the reverse of Fischer esterification. pearson.com Following the attack by water and subsequent proton transfers, methanol is eliminated, and the carboxylic acid is regenerated.

The hydrolysis of amino acid esters can also be promoted by metal ions, where coordination to the metal activates the ester carbonyl. acs.org

The ester carbonyl of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. ucalgary.ca

Using Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. ucalgary.cayoutube.com The reaction mechanism involves two additions of a hydride ion (H⁻). The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde intermediate. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second hydride ion to form an alkoxide. ucalgary.ca An aqueous workup step then protonates the alkoxide to yield the primary alcohol, 3-(sec-butylamino)propan-1-ol. ucalgary.ca

Using Weaker Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. ucalgary.cayoutube.com However, specialized, more reactive borohydride reagents or specific reaction conditions can sometimes achieve this reduction.

ReagentIntermediateFinal Product
LiAlH₄, then H₂O/H₃O⁺AldehydePrimary Alcohol
NaBH₄Generally No ReactionStarting Ester

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This acid or base-catalyzed reaction converts this compound into a different ester. For example, reacting it with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-(sec-butylamino)propanoate and methanol.

A related transformation is aminolysis , where an amine functions as the nucleophile instead of an alcohol. This reaction converts an ester into an amide. chemistrysteps.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com However, since the alkoxy group is a poor leaving group, this reaction is often less efficient than using more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com

Lack of Specific Research on Stereochemical Influence of the sec-Butyl Group in Reactions of this compound

Despite a comprehensive search of available scientific literature, detailed research focusing specifically on the stereochemical considerations in the reaction mechanisms of this compound is not publicly available. General principles of stereochemistry in β-amino esters and the influence of chiral auxiliaries have been studied; however, specific investigations into how the chiral center of the sec-butyl group in this compound dictates the stereochemical outcome of its reactions have not been reported.

The inherent chirality of the sec-butyl group, which possesses a stereocenter at the second carbon atom, suggests that it could potentially influence the diastereoselectivity or enantioselectivity of reactions involving the amino or ester functionalities of the molecule. In theory, the (R)- and (S)-enantiomers of this compound could lead to different stereochemical outcomes in their chemical transformations. However, without specific studies, any discussion on this topic would be purely speculative.

The field of asymmetric synthesis often utilizes chiral groups to direct the stereochemical course of a reaction. For instance, chiral auxiliaries are commonly employed to achieve high levels of stereocontrol. While the sec-butyl group is chiral, its effectiveness as a directing group in reactions of this compound has not been documented.

Further research would be necessary to elucidate the stereochemical implications of the chiral sec-butyl moiety in this specific compound. Such studies would likely involve the synthesis of enantiomerically pure (R)- and (S)-methyl 3-(sec-butylamino)propanoate and their subsequent reaction under various conditions to analyze the stereochemical purity of the products. This would provide valuable insight into the principles of asymmetric induction by the sec-butyl group in this class of compounds.

Given the absence of specific research data, a detailed analysis and the creation of data tables concerning the stereochemical considerations in the reaction mechanisms of this compound are not possible at this time.

Advanced Spectroscopic Characterization of Methyl 3 Sec Butylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 3-(sec-butylamino)propanoate is expected to show distinct signals corresponding to the protons in the sec-butyl group, the propanoate backbone, and the methyl ester group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the splitting patterns arise from spin-spin coupling with neighboring protons.

The key expected signals are:

A singlet for the methyl ester protons (–COOCH₃) appearing around δ 3.67 ppm. docbrown.info

Two triplets for the methylene (B1212753) protons (–CH₂CH₂–) of the propanoate backbone.

A multiplet for the methine proton (–CH–) of the sec-butyl group.

A multiplet for the methylene protons (–CH₂–) of the sec-butyl group.

A triplet for the terminal methyl group (–CH₃) of the ethyl part of the sec-butyl group.

A doublet for the other methyl group (–CH₃) of the sec-butyl group.

A broad singlet for the amine proton (N-H), the chemical shift of which can be variable.

Based on analogous compounds, the predicted ¹H NMR data is summarized below. rsc.orgdocbrown.info

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
–COOCH₃~3.67SingletN/A
–CH₂–COO~2.50Triplet~6.8
N–CH₂–~2.85Triplet~6.8
N–CH(CH₃)CH₂CH₃~2.60Multiplet-
–CH(CH₃)CH₂CH₃~1.50Multiplet-
–CH(CH₃)CH₂CH₃~0.90Triplet~7.5
–CH(CH₃)CH₂CH₃~1.05Doublet~6.3
N–HVariableBroad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and DEPT Studies

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has 8 distinct carbon atoms, and therefore, 8 signals are expected in the spectrum. The chemical shifts are highly dependent on the electronic environment.

The expected ¹³C NMR chemical shifts are:

The carbonyl carbon (C=O) of the ester group appears significantly downfield (δ ~172-175 ppm). vaia.comlibretexts.org

The methyl ester carbon (–OCH₃) is expected around δ 51.5 ppm. vaia.comlibretexts.org

Carbons adjacent to the nitrogen atom (C-N) appear in the range of δ 40-60 ppm.

Aliphatic carbons of the sec-butyl group appear in the upfield region (δ 10-30 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) studies would further confirm these assignments. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like the C=O group). A DEPT-90 experiment would only show signals for CH carbons.

The predicted ¹³C NMR assignments are detailed in the table below, based on data from similar structures. rsc.orglibretexts.orgdocbrown.info

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
C =O~172.8No SignalNo Signal
–OC H₃~51.5PositiveNo Signal
N–C H₂–~44.5NegativeNo Signal
C H₂–COO~34.8NegativeNo Signal
N–C H(CH₃)CH₂CH₃~54.7PositivePositive
–CH(C H₃)CH₂CH₃~19.9PositiveNo Signal
–CH(CH₃)C H₂CH₃~29.5NegativeNo Signal
–CH(CH₃)CH₂C H₃~10.3PositiveNo Signal

Two-Dimensional NMR Techniques: COSY and HSQC for Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, the following key correlations would be expected:

Cross-peaks between the two methylene groups of the propanoate backbone (δ ~2.50 and δ ~2.85).

Correlations within the sec-butyl group: the methine proton (δ ~2.60) would show cross-peaks to the adjacent methylene (δ ~1.50) and methyl (δ ~1.05) protons.

The methylene protons of the sec-butyl group (δ ~1.50) would show a cross-peak to the terminal methyl protons (δ ~0.90).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It provides definitive C-H connectivity.

The methyl ester proton signal (δ ~3.67) would correlate to the methyl carbon signal (δ ~51.5).

The propanoate backbone protons (δ ~2.50 and δ ~2.85) would correlate to their respective carbon signals (δ ~34.8 and δ ~44.5).

Each proton signal in the sec-butyl group would show a cross-peak to its corresponding carbon signal as assigned in the tables above.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine, the ester, and the alkane portions of the structure. The spectrum would be nearly identical to that of its ethyl analogue. rsc.org

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (weak, broad)N–H StretchSecondary Amine
2960-2850C–H StretchAlkane (CH, CH₂, CH₃)
~1735 (strong, sharp)C=O StretchEster
~1200-1170C–O StretchEster
~1150C–N StretchAmine

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Low-Resolution Mass Spectrometry (LRMS)

In an electron ionization (EI) mass spectrum, a molecule is fragmented into characteristic charged pieces. The molecular formula of this compound is C₈H₁₇NO₂, corresponding to a molecular weight of 159.23 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159.

The fragmentation is dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen). Key fragmentation patterns for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which leads to a resonance-stabilized iminium ion. libretexts.org

The predicted major fragments in the mass spectrum are listed below. rsc.orglibretexts.org

m/zProposed Fragment IonFragmentation Pathway
159[C₈H₁₇NO₂]⁺Molecular Ion (M⁺)
144[M - CH₃]⁺Loss of a methyl radical
130[M - C₂H₅]⁺Alpha-cleavage: loss of an ethyl radical from the sec-butyl group
102[CH₂(CH₃)CH₂CH₃N=CH₂]⁺Alpha-cleavage with rearrangement
86[CH₃CH₂CH(CH₃)NH₂]⁺Cleavage of the propanoate chain
59[COOCH₃]⁺Cleavage of the ester moiety

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique utilized for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, thereby offering a higher degree of confidence in the identified compound.

In a typical HRMS analysis of this compound, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ion would be measured with exceptional accuracy. The experimentally determined monoisotopic mass would then be compared to the theoretically calculated mass for the proposed molecular formula, C8H17NO2. A close correlation between these values, typically within a few parts per million (ppm), would serve to verify the compound's elemental composition.

Parameter Value
Molecular Formula C8H17NO2
Theoretical Monoisotopic Mass 159.12593 g/mol
Ionization Mode Electrospray Ionization (ESI)
Expected Ion [M+H]+
Expected m/z 160.13320

This table represents theoretical values for an HRMS analysis of this compound. Actual experimental data would be required for full confirmation.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for non-volatile and thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of HPLC conditions. By analyzing the resulting chromatogram, the presence of impurities can be detected as separate peaks, and the purity of the sample can be quantified by comparing the area of the main peak to the total area of all peaks.

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

The conditions presented in this table are typical for the HPLC analysis of similar amine-containing esters and would require method development and optimization for this compound.

X-ray Crystallography for Solid-State Structural Determination

For an X-ray crystallographic analysis of this compound, a single crystal of the compound of suitable size and quality would be required. This crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data allows for the elucidation of the crystal structure.

Computational Investigations of Methyl 3 Sec Butylamino Propanoate Molecular Properties and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful avenue to probe the fundamental characteristics of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, yielding a wealth of information about its geometry, stability, and electronic nature.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the positions of the atoms to find the minimum energy structure on the potential energy surface. For a flexible molecule like Methyl 3-(sec-butylamino)propanoate, which possesses several rotatable bonds, multiple low-energy conformations may exist.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°C-C-N-C)Dihedral Angle 2 (°C-O-C-C)
10.00178.5179.2
21.2565.3175.4
32.10-68.9176.8
This table is illustrative and does not represent actual calculated data for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and HOMO-LUMO Energy Gap

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO also provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO would likely be localized around the nitrogen atom of the amino group, while the LUMO would be expected to be centered on the carbonyl group of the ester. The calculated energies of these orbitals would provide quantitative measures of its electron-donating and -accepting abilities. A summary of such hypothetical data is presented in Table 2.

ParameterEnergy (eV)
HOMO-6.5
LUMO2.1
HOMO-LUMO Gap8.6
This table is illustrative and does not represent actual calculated data for this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become exceedingly popular due to its balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, providing a versatile framework for predicting a wide range of molecular properties.

Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational spectroscopy, typically performed using DFT, is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. For instance, the C=O stretching vibration of the ester group in this compound would be expected to appear in a characteristic region of the IR spectrum.

A Potential Energy Distribution (PED) analysis further dissects the calculated vibrational modes, quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibration. This provides a more detailed and unambiguous assignment of the spectral peaks. A hypothetical PED analysis for a key vibrational mode is shown in Table 3.

Wavenumber (cm⁻¹)AssignmentPED Contribution (%)
1735C=O stretch85 (C=O str), 10 (C-O str), 5 (C-C str)
1180C-O stretch70 (C-O str), 20 (C-C str), 10 (C-N str)
3350N-H stretch95 (N-H str)
This table is illustrative and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding a molecule's reactivity, particularly its interactions with other charged or polar species. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor. Conversely, the region around the amino hydrogen would exhibit a positive potential (blue), indicating its capacity to act as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-like structures with lone pairs and bonds. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding concepts like hyperconjugation and resonance.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)5.8
LP(2) Oσ(C=O)2.5
σ(C-H)σ*(C-N)1.2
This table is illustrative and does not represent actual calculated data for this compound.

Theoretical Studies of Reaction Mechanisms and Transition States

The reactivity of this compound is primarily centered around the interplay between its secondary amine and methyl ester functional groups. Theoretical studies on related systems, such as the aminolysis of esters and the cyclization of amino esters, provide a framework for understanding the potential reaction mechanisms and the associated transition states for this compound.

One of the fundamental reactions that this compound can undergo is intramolecular cyclization to form a β-lactam, a four-membered cyclic amide. This transformation is of significant interest due to the prevalence of the β-lactam core in many antibiotic compounds. Computational studies on similar ω-imino-esters have elucidated the mechanistic details of such cyclizations. By analogy, the intramolecular cyclization of this compound would likely proceed through a nucleophilic attack of the secondary amine's nitrogen atom on the carbonyl carbon of the methyl ester.

This process can be modeled computationally to determine the transition state geometry and the activation energy barrier. The transition state is expected to feature a partially formed N-C bond and a partially broken C-O bond of the ester. The sec-butyl group on the nitrogen atom and the ethyl group of the propanoate chain will influence the steric environment around the reacting centers, which in turn affects the geometry and energy of the transition state.

Another important reaction pathway to consider is the intermolecular aminolysis, where an external amine reacts with the ester group. Theoretical studies on the aminolysis of simple esters, like methyl formate, have shown that the reaction can proceed through either a concerted or a stepwise mechanism. In the concerted mechanism, the nucleophilic attack and the departure of the leaving group (methoxide in this case) occur in a single step. The stepwise mechanism involves the formation of a tetrahedral intermediate. For the reaction of this compound with another amine, computational modeling would be essential to determine which pathway is more favorable. The presence of the bulky sec-butyl group is anticipated to play a crucial role in the energetics of the transition states for both pathways.

Furthermore, computational investigations can shed light on the role of solvent molecules or a second molecule of the amine acting as a catalyst. For instance, studies have shown that a second amine molecule can facilitate proton transfer, thereby lowering the activation energy of the rate-determining step in aminolysis reactions.

To provide a more quantitative, albeit hypothetical, picture, the following data tables outline plausible computational findings for the intramolecular cyclization and intermolecular aminolysis of this compound. These values are estimations based on data from analogous systems found in the literature and should be considered as such until specific experimental or computational data for this compound becomes available.

Table 1: Hypothetical Activation Energies for Intramolecular Cyclization of this compound

Computational MethodSolvent ModelActivation Energy (kcal/mol)
DFT (B3LYP/6-31G)PCM (Water)25.3
DFT (B3LYP/6-31G)PCM (Toluene)28.1
MP2/6-311+G**Gas Phase30.5

This interactive data table allows for the comparison of hypothetical activation energies under different computational conditions. The trend of higher activation energy in less polar solvents is consistent with reactions involving charge separation in the transition state.

Table 2: Predicted Geometrical Parameters of the Transition State for Intramolecular Cyclization

ParameterValue (Å)
N-C (carbonyl) bond distance1.85
C-O (methoxide) bond distance1.50
C=O bond distance1.28

This table presents a snapshot of the key bond distances in the predicted transition state geometry for the intramolecular cyclization, illustrating the partially formed and broken bonds.

Table 3: Comparison of Plausible Mechanisms for Intermolecular Aminolysis with a Primary Amine

MechanismKey FeatureEstimated Activation Barrier (kcal/mol)
ConcertedSingle transition state35.2
Stepwise (Tetrahedral Intermediate)Two transition states32.8 (rate-determining step)

This table outlines the two primary mechanistic pathways for intermolecular aminolysis and provides estimated activation barriers, suggesting that the stepwise mechanism via a tetrahedral intermediate may be slightly more favorable.

Application As a Chemical Building Block in Organic Synthesis

Synthesis of Complex Molecular Architectures

The inherent functionality of methyl 3-(sec-butylamino)propanoate provides a foundation for the synthesis of intricate molecular structures. The secondary amine can act as a nucleophile or be readily converted into other functional groups, while the ester moiety can participate in a range of condensation and carbon-carbon bond-forming reactions. This dual reactivity is key to its potential in building complex molecules.

For instance, the amine functionality can be acylated, alkylated, or used in cyclization reactions to form heterocyclic rings, which are core structures in many natural products and pharmaceuticals. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or react with organometallic reagents to introduce new carbon substituents. The interplay between these two functional groups allows for the stepwise or concerted construction of sophisticated molecular architectures.

Intermediacy in the Formation of Diverse Organic Compounds

This compound can serve as a key intermediate in the synthesis of a wide array of organic compounds. Its role as a precursor to β-lactams, a class of four-membered cyclic amides that form the core of penicillin and cephalosporin (B10832234) antibiotics, is a significant potential application. The intramolecular cyclization of the corresponding β-amino acid, derived from the hydrolysis of the ester, is a common strategy for β-lactam formation.

Furthermore, this compound can be a precursor for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org Depending on the reaction conditions and the choice of co-reactants, it can be envisioned to participate in the formation of pyrimidines, pyridines, and other heterocyclic systems that are of interest in medicinal chemistry and materials science. organic-chemistry.org The secondary amine provides a reactive site for annulation reactions, where a new ring is fused onto the existing molecular scaffold.

The general reactivity of β-amino esters in the synthesis of heterocyclic compounds is well-established. nih.govmdpi.com They can react with a variety of reagents to form different ring systems. For example, reaction with hydrazines can lead to the formation of pyrazolidinones, while condensation with β-dicarbonyl compounds can yield dihydropyridinones.

Target Compound ClassPotential Synthetic Route from this compound
β-LactamsHydrolysis of the ester followed by intramolecular cyclization.
PyrimidinesCondensation with a 1,3-dicarbonyl compound or its equivalent.
DihydropyridinonesReaction with a β-unsaturated carbonyl compound.
PiperidinesReductive cyclization strategies.

Role in the Elaboration of Functionality within Molecular Scaffolds

Once incorporated into a larger molecule, the structural unit derived from this compound can be further modified to introduce additional chemical functionality. The sec-butyl group, for instance, can influence the steric environment around the nitrogen atom, potentially directing the stereochemical outcome of subsequent reactions.

The nitrogen atom itself can be a site for further functionalization. It can be quaternized to form ammonium (B1175870) salts, oxidized to N-oxides, or participate in N-heterocyclic carbene (NHC) formation if incorporated into an appropriate ring system. The ester group can be transformed into a wide range of other functional groups, including amides, aldehydes, and other esters through transesterification. This versatility allows for the fine-tuning of the properties of the final molecule.

While specific research detailing the extensive use of this compound is limited, the fundamental principles of organic chemistry suggest its considerable potential as a versatile building block. Its ability to participate in the construction of complex architectures, act as an intermediate for diverse compound classes, and allow for the elaboration of molecular functionality makes it a molecule of interest for synthetic chemists.

Advanced Applications in Chemical Systems: Focus on Switchable Hydrophilicity Solvents Shss

Principles of CO₂-Responsive Switchable Miscibility

The ability of secondary amines to function as switchable-hydrophilicity solvents is rooted in a reversible acid-base reaction with carbon dioxide (CO₂) in the presence of water. In its neutral, unprotonated state, a sufficiently hydrophobic amine, such as one containing a sec-butyl group, is typically immiscible with water.

When CO₂ is introduced into a biphasic mixture of the amine and water, it dissolves to form carbonic acid (H₂CO₃). The carbonic acid then protonates the basic nitrogen atom of the secondary amine, forming a bicarbonate salt. This salt is an ionic species and is significantly more water-soluble than the neutral amine. Consequently, the solvent switches from a hydrophobic, water-immiscible state to a hydrophilic, water-miscible state, resulting in a single homogeneous phase.

The process is reversible. Upon removal of the CO₂ trigger, typically by bubbling an inert gas like nitrogen or argon through the solution or by gentle heating, the equilibrium shifts. The bicarbonate salt decomposes, releasing the CO₂ and deprotonating the amine. This reverts the amine to its original hydrophobic, water-immiscible form, causing the single phase to separate back into two distinct layers: the organic solvent and water. This cycle of miscibility and immiscibility allows for the efficient separation of the solvent from water-soluble components without the need for energy-intensive distillation.

Structural Design Considerations for Secondary Amine SHSs

The efficiency and effectiveness of a secondary amine as a switchable-hydrophilicity solvent are heavily dependent on its molecular structure. Key factors include the nature of the alkyl groups attached to the nitrogen atom and the basicity of the amine.

The structure of the alkyl groups on the amine plays a crucial role in both the hydrophobicity of the solvent and the kinetics of the switching process. The sec-butyl group in Methyl 3-(sec-butylamino)propanoate is a branched alkyl group, which introduces steric hindrance around the nitrogen atom.

This branching can have several effects. While a certain level of hydrophobicity is necessary for the initial water immiscibility, excessive steric bulk can hinder the approach of the hydrated proton from carbonic acid, potentially slowing down the forward switching (hydrophilic) process. Conversely, steric hindrance can also facilitate the reverse switching (hydrophobic) process by destabilizing the protonated state. Research on other secondary amines suggests that there is an optimal balance of steric hindrance to achieve rapid switching in both directions. Studies on similar amines have shown that branched alkyl groups can influence the rate of CO₂ absorption and desorption, which directly correlates to the switching speed.

Table 1: Illustrative Comparison of Alkyl Group Branching on SHS Switching Times (Hypothetical Data Based on General Trends)

Amine StructureAlkyl GroupBranchingPredicted Forward Switching Time (min)Predicted Reverse Switching Time (min)
N-butyl-β-alanine methyl estern-butylNone1025
This compound sec-butyl Branched 15 20
N-tert-butyl-β-alanine methyl estertert-butylHighly Branched2515

Note: This table presents hypothetical data to illustrate the expected trends based on the principles of steric hindrance in related chemical systems. Actual experimental values for this compound may vary.

The basicity of the amine, quantified by the pKa of its conjugate acid (pKaH), is a critical parameter for a successful SHS. For an amine to be effectively protonated by carbonic acid (pKa around 6.4 at standard conditions), its pKaH should ideally be in a specific range. If the amine is too basic (very high pKaH), the resulting bicarbonate salt will be very stable, making the reverse switch (removal of CO₂) difficult and energy-intensive. If the amine is not basic enough (low pKaH), it will not be sufficiently protonated by the weak carbonic acid, and the switch to the hydrophilic form will be incomplete.

The optimal pKaH for a CO₂-switchable amine generally falls in the range of 9 to 11. The presence of the ester group in this compound, being an electron-withdrawing group, is expected to slightly lower its basicity compared to a simple dialkylamine like di-sec-butylamine. This moderation of basicity can be advantageous, potentially bringing the pKaH into the ideal range for efficient switching.

Table 2: Predicted pKaH and its Influence on SHS Performance for Structurally Related Amines

CompoundKey Structural FeaturesPredicted pKaHExpected SHS Performance
Di-n-butylamineSimple secondary amine~11.3Potentially slow reverse switching
This compound Secondary amine with ester group ~10.5 - 11.0 Potentially balanced and efficient switching
N-methylanilineAromatic amine (less basic)~4.85Ineffective as a CO₂-SHS

Note: The pKaH for this compound is an estimated value based on the influence of its functional groups.

Tunable Solvent Properties through Molecular Modification

The structure of this compound offers opportunities for fine-tuning its solvent properties. The presence of both an amine and an ester group makes it a bifunctional molecule. The polarity of the solvent in its active (hydrophobic) state can be modulated by altering the alkyl chain of the ester group (e.g., replacing the methyl group with a larger alkyl group) or by modifications to the butyl group.

This tunability is a significant advantage, as it allows for the design of a solvent tailored to a specific application. For instance, for the extraction of a particularly nonpolar substance, the hydrophobicity of the SHS could be increased by using a longer chain alcohol to form the ester. This ability to customize the solvent's properties is a key area of research in the development of next-generation green solvents.

Potential in Green Chemistry Separations and Reaction Media

The unique properties of this compound as a potential SHS open up a range of applications in green chemistry. The primary advantage lies in the avoidance of traditional, energy-intensive distillation methods for solvent recovery.

In separations , it could be used to extract valuable organic compounds from aqueous mixtures or from solid natural products. After extraction, the addition of CO₂ would render the solvent miscible with water, allowing for easy separation of the extracted product. The subsequent removal of CO₂ would then allow for the recovery and reuse of the solvent.

As a reaction medium , it could be used for reactions where a change in solvent polarity is desired to control reaction rates or to facilitate product separation. For example, a reaction could be carried out in the hydrophobic solvent, and upon completion, the addition of CO₂ and water could be used to precipitate the product while the catalyst and unreacted starting materials remain in the aqueous phase.

The use of CO₂, a non-toxic, inexpensive, and abundant trigger, further enhances the green credentials of this technology. The potential to create closed-loop systems where the solvent is continuously recycled has significant implications for reducing waste and energy consumption in the chemical industry.

Environmental Transformation and Fate of Amino Propanoate Esters

Degradation Pathways in Aquatic Environments

In aquatic systems, the persistence of a chemical is determined by its susceptibility to breakdown through biological and chemical processes. For Methyl 3-(sec-butylamino)propanoate, these processes would primarily include microbial biotransformation, hydrolysis, and photodegradation.

Microbial degradation is a primary pathway for the removal of organic compounds from the environment. While specific studies on this compound are lacking, research on similar compounds indicates that it is likely to be biodegradable. Bacteria are known to utilize amino acid-containing compounds as sources of carbon and nitrogen. nih.govfrontiersin.org The degradation would likely commence with the hydrolysis of the ester bond, a reaction catalyzed by microbial esterases, to yield 3-(sec-butylamino)propanoic acid and methanol (B129727). The resulting amino acid could then be further metabolized through various pathways, such as deamination and decarboxylation, ultimately leading to short-chain fatty acids. nih.gov

For instance, a bacterial strain, B-9, known for degrading microcystin, has been shown to hydrolyze amide and ester bonds in various amino acid-containing compounds. nih.gov This suggests that microbial communities in aquatic environments possess the enzymatic machinery to break down compounds like this compound. The rate and extent of this biotransformation would depend on various environmental factors, including the microbial population density, temperature, pH, and the availability of other nutrients.

The ester linkage in this compound makes it susceptible to hydrolysis, a chemical process where a water molecule cleaves the bond. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is significantly influenced by pH. Poly(β-amino esters) (PBAEs), which share the β-amino ester functional group with the target compound, are known to degrade hydrolytically. researchgate.netnih.gov The presence of the amino group can catalyze the hydrolysis of the ester group, particularly at neutral or slightly alkaline pH. nih.gov

Studies on the hydrolysis of α-amino acid esters have shown that the process is subject to base-catalyzed hydrolysis. rsc.orgnih.gov The rate of hydrolysis can be significantly accelerated by the presence of metal ions, which can coordinate to the amino acid ester and facilitate the cleavage of the ester bond. nih.govscispace.comresearchgate.net While these studies focus on α-amino acid esters, the principles of ester hydrolysis are applicable to β-amino acid esters like this compound.

Table 1: Rate Constants for Base Hydrolysis of Coordinated α-Amino Acid Esters This table presents data for related α-amino acid esters to illustrate the principle of hydrolysis, as specific data for this compound is not available.

Coordinated α-Amino Acid Ester Rate Constant (kOH) Reference
cis-[Co(en)₂X(NH₂CH₂CH₂OCOMe)]²⁺ 1.44 x 10² M⁻¹ min⁻¹ rsc.org
Glycine methyl ester (in presence of [Pd(Et4en)(H₂O)₂]²⁺) Catalysis ratio: 2.5 x 10⁴ scispace.com

Note: The conditions and specific complexes in the studies cited vary, and these values are for illustrative purposes only.

Sunlight can induce the degradation of organic compounds in surface waters through photolysis. umn.edunih.gov This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM), that produce reactive oxygen species. researchgate.netnih.gov

While specific photolytic data for this compound are unavailable, compounds with similar functional groups can undergo photochemical transformation. The secondary amine group could be susceptible to oxidation by photochemically generated reactive species. The ultimate impact of photolysis on the environmental fate of this compound would depend on its light absorption properties and the characteristics of the aquatic environment it enters. umn.eduresearchgate.net

Sorption and Partitioning Behavior in Environmental Compartments

The tendency of a chemical to adsorb to solids or associate with organic matter influences its transport, bioavailability, and degradation rate in the environment.

The presence of both a polar amino group and a less polar sec-butyl group in this compound suggests it will have some affinity for both charged mineral surfaces and organic carbon in sediments and suspended solids. At typical environmental pH values, the amino group will be protonated, giving the molecule a positive charge. This would promote adsorption to negatively charged surfaces such as clays (B1170129) and organic matter through electrostatic interactions. nih.gov

Studies on the adsorption of amino acids to sediments have shown that this process is pH-dependent, with increased adsorption at lower pH values. nih.gov The organic carbon content of the sediment is also a key factor, with higher organic carbon leading to greater sorption of organic compounds. Phthalate esters, which are also esters, show significant partitioning to soil and sediment, with their sorption behavior influenced by the length of their alkyl chains. mdpi.comresearchgate.net

Dissolved organic matter (DOM), including humic substances, is ubiquitous in aquatic environments and can interact with organic pollutants. tulane.edu The positively charged amino group of this compound could associate with negatively charged functional groups on DOM molecules. This association can affect the compound's bioavailability and its susceptibility to degradation. For instance, binding to DOM can shield the compound from microbial attack or, conversely, facilitate its transport to microbial-rich environments. The nature of these interactions is complex and depends on the specific characteristics of both the chemical and the DOM.

Environmental Persistence and Attenuation Factors

The environmental persistence of amino propanoate esters, including this compound, is governed by a combination of biotic and abiotic degradation processes. While specific data on this compound is limited, the persistence of this class of compounds can be inferred from the behavior of its constituent functional groups: the ester and the secondary amine.

Biodegradation: The primary mechanism for the environmental breakdown of amino propanoate esters is expected to be biodegradation. The ester linkage is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in soil and water microorganisms. This enzymatic hydrolysis would cleave the molecule into 3-(sec-butylamino)propanoic acid and methanol. The resulting amino acid would likely undergo further microbial degradation. Studies on poly(ester amide)s containing amino acids have shown their susceptibility to enzymatic degradation, suggesting that the presence of the amino group does not inhibit microbial breakdown of the ester bond nih.gov. In fact, amino acids are readily utilized by microorganisms as a source of carbon and nitrogen nih.gov. The rate of biodegradation can be influenced by several factors, including temperature, pH, and the acclimation of microbial populations. For instance, activated sludge microorganisms, when acclimated, have demonstrated the ability to completely biodegrade various esters nih.govnih.gov.

Abiotic Degradation:

Hydrolysis: Chemical hydrolysis is a significant abiotic degradation pathway for esters. The rate of hydrolysis is pH-dependent. Under acidic conditions, the reaction is reversible and catalyzed by the presence of H+ ions. In alkaline environments, hydrolysis is irreversible and typically faster, leading to the formation of a carboxylate salt and an alcohol nih.govnih.gov. For an alkyl thioester, the half-life for hydrolysis at pH 7 was found to be 155 days, indicating that while hydrolysis occurs, it may not be a rapid process under neutral environmental conditions nih.gov. The presence of the amino group in this compound could influence the hydrolysis rate, but specific data is not readily available.

Photodegradation: Photodegradation, or the breakdown of compounds by light, can also contribute to the attenuation of amino propanoate esters in the environment, particularly in sunlit surface waters. The presence of photosensitizers in the water can accelerate this process. Studies on amino acids have shown they can undergo photodegradation, especially in the presence of certain metal ions pinnacleozone.com.

Sorption and Mobility: The mobility of this compound in soil and sediment is influenced by its sorption characteristics. The presence of the amine group, which can be protonated depending on the environmental pH, may lead to sorption onto negatively charged soil particles such as clays and organic matter. The organic carbon content of soil and sediment is a key factor in the sorption of organic compounds nm.gov. The partitioning of the compound between water and soil/sediment will determine its concentration in the aqueous phase and thus its availability for transport and degradation. The mobility of amino acids in soil has been studied, and it is influenced by factors such as soil composition and the presence of other organic molecules researchgate.net.

Attenuation Factors Summary:

FactorInfluence on PersistenceSupporting Evidence/Inference
Biodegradation Decreases persistenceEsterases are common in the environment; amino acids are readily metabolized by microbes.
Chemical Hydrolysis Decreases persistencepH-dependent process, generally faster under alkaline conditions.
Photodegradation Decreases persistenceCan occur in surface waters, potentially accelerated by sensitizers.
Sorption Increases persistence in soil/sedimentThe amine group can lead to sorption onto soil particles, reducing mobility and bioavailability.

Influence of Wastewater Treatment Processes on Environmental Release

Wastewater treatment plants (WWTPs) play a crucial role in mitigating the release of chemical compounds like this compound into the environment. The removal efficiency of this compound will depend on its properties and the specific treatment technologies employed.

Conventional Activated Sludge Treatment: The activated sludge process is a common secondary wastewater treatment method that relies on a mixed community of microorganisms to break down organic matter americanbottoms.com. Given that esters and amino acids are generally biodegradable, it is expected that this compound would be largely removed during this process through microbial degradation nih.govnih.gov. The efficiency of removal for nitrogen-containing organic compounds can be high in activated sludge systems, with studies showing over 90% removal for some pharmaceutical compounds nih.gov. However, factors such as the concentration of the compound and the operating conditions of the plant can affect removal rates. In some cases, high concentrations of certain amine-containing compounds have been shown to inhibit the activated sludge process dtic.mil.

Advanced Treatment Processes:

Ozonation: Ozonation is an advanced oxidation process (AOP) that is effective in breaking down a wide range of organic compounds, including those that are resistant to conventional biological treatment racoman.commembranechemicals.comwikipedia.org. Ozone can directly react with the amine group of this compound or generate highly reactive hydroxyl radicals that lead to its oxidation researchgate.net. Studies have shown that ozonation can effectively mineralize organic nitrogen compounds in wastewater mdpi.com. This process can significantly reduce the concentration of such compounds in the final effluent.

Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration. This technology can achieve high removal efficiencies for many organic compounds due to the high concentration of biomass that can be maintained and the physical barrier provided by the membrane. While specific data for this compound is unavailable, MBRs are generally effective at removing nitrogenous compounds.

Adsorption: Treatment with adsorbents like activated carbon can be used to remove organic compounds from wastewater researchgate.net. While activated carbon has been reported to have poor adsorptivity for some amines, it can be an effective polishing step to remove residual concentrations google.com.

Wastewater Treatment Removal Efficiency:

Treatment ProcessExpected Removal of this compoundMechanism
Activated Sludge HighBiodegradation by microorganisms.
Ozonation Very HighChemical oxidation of the amine and ester groups. researchgate.netmdpi.com
Membrane Bioreactor Very HighCombination of biodegradation and membrane filtration.
Activated Carbon Moderate to HighAdsorption onto the carbon surface. researchgate.net

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.